4-Methoxyquinazoline-6-carbonitrile
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Overview
Description
4-Methoxyquinazoline-6-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the fourth position and a carbonitrile group at the sixth position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazoline-6-carbonitrile can be achieved through various methods, including:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium and copper are often used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: This method enhances reaction rates and efficiency.
Phase-transfer catalysis reaction: This involves the use of a phase-transfer catalyst to facilitate the reaction between reactants in different phases.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinazoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation products: Quinazoline N-oxides.
Reduction products: Aminoquinazolines.
Substitution products: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
4-Methoxyquinazoline-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-Methoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
4-Quinazolinones: These compounds share a similar quinazoline core but differ in the functional groups attached to the ring.
Quinoxalines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness: 4-Methoxyquinazoline-6-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-methoxyquinazoline-6-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-14-10-8-4-7(5-11)2-3-9(8)12-6-13-10/h2-4,6H,1H3 |
InChI Key |
LQLCASZNXLCJHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
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